molecular formula C8H8BrIO2 B1181483 POLY(3-DODECYLTHIOPHENE-2 5-DIYL) CAS No. 137191-59-4

POLY(3-DODECYLTHIOPHENE-2 5-DIYL)

Cat. No. B1181483
CAS RN: 137191-59-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

P3DDT and similar polythiophenes can be synthesized both chemically and electrochemically. Chemical synthesis methods have been developed to achieve high molecular weight polymers with a relatively low amount of irregular couplings, resulting in polymers with higher degrees of crystallinity and conductivities ranging from 0.1 to 30 S/cm, depending on the conditions (Leclerc, Díaz, & Wegner, 1989; Sato, Shimizu, & Yamauchi, 1990). Electrochemical synthesis offers a direct route to polymer films on electrodes, with the electrochemical properties being closely related to the polymerization conditions and the resulting polymer microstructure (Skompska, 2000).

Molecular Structure Analysis

The molecular structure of P3DDT features a backbone of thiophene rings with dodecyl side chains that influence its solubility and packing. The structure is characterized by an alternating arrangement of the thiophene units, which can be either regioregular or regiorandom, affecting its electronic properties and crystallinity. Highly regioregular P3DDT shows more structured optical absorption spectra and has been found to contain mobile dopants/impurities at a concentration of about 10^17 cm^-3 (Pichler, Friend, Murray, Holmes, & Moratti, 1994).

Chemical Reactions and Properties

P3DDT undergoes various chemical reactions typical of thiophene-based polymers, including doping and dedoping processes that significantly affect its electrical conductivity. Doping with iodine, for example, can greatly enhance the polymer's conductivity, which is reversible up to a certain temperature. Beyond this temperature, the process can lead to irreversible structural damage (Pang, 2005).

Physical Properties Analysis

The physical properties of P3DDT, such as its thermal transitions and crystalline structure, have been extensively studied. Temperature-dependent FTIR analysis indicates that thermal transitions around 80°C are related to side-chain melting/crystallization, distinct from the behavior of polymers with shorter alkyl side chains (Guo, Jin, & Su, 2012). Moreover, the crystalline structure is influenced by the regularity of the side-chain arrangement and the polymer's regioregularity, impacting its electronic and optical properties.

Chemical Properties Analysis

The chemical properties of P3DDT, including its electrochemical and spectroelectrochemical behaviors, are pivotal for its application in electronic devices. Its redox behavior, doping/dedoping mechanisms, and interaction with other chemical species (e.g., solvents and dopants) play crucial roles in determining its utility in applications such as organic electronics and electrochromic devices (Sato & Morii, 1991).

Scientific Research Applications

Electrochemical Applications

Poly(3-dodecylthiophene) (P3DDT) has significant applications in electrochemistry. For example, it has been used in the electrochemical growth into porous silicon layers, potentially for applications in optoelectronics and sensors (Errien et al., 2005). Its electrochemical properties were compared with other polymers, revealing unique characteristics valuable in electronics (Skompska, 2000).

Optical and Physical Properties

Studies have examined P3DDT's optical and physical properties. Temperature-dependent spectroscopy revealed insights into its thermal transitions, particularly in its side-chain melting and crystallization (Guo et al., 2012). Additionally, its application in fabricating films with anisotropic molecular arrangement indicates potential in photonics and advanced material sciences (Onoki et al., 2008).

Electronic Conductivity

P3DDT's electrical conductivity has been a focus of research, particularly after doping with materials like iodine. It exhibited significant electrical conductivity, which is crucial in the development of conductive polymer films (Nalwa, 1991). This aspect is fundamental in creating efficient electronic and optoelectronic devices.

Stability and Structural Analysis

The stability of P3DDT upon doping and thermal de-doping has been studied, providing insights into its durability and practical applications in electronics (Wang, 2005). Understanding the molecular dynamics and crystalline structure of P3DDT is vital for optimizing its performance in various applications (Chen & Lee, 1995).

Mechanism of Action

Safety and Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Future Directions

P3DDT can be used in the development of a variety of organic electronics based devices . It can be used as a conjugating polymer in the fabrication of electrochemical devices which include polymeric solar cells, chemical sensors, and field effect transistors .

Biochemical Analysis

Biochemical Properties

POLY(3-DODECYLTHIOPHENE-2,5-DIYL) plays a significant role in biochemical reactions due to its conductive nature. It interacts with various biomolecules, including enzymes and proteins, through electrostatic and hydrophobic interactions . These interactions can influence the activity of enzymes and the stability of protein structures. For example, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can interact with cytochrome P450 enzymes, affecting their electron transfer processes .

Cellular Effects

POLY(3-DODECYLTHIOPHENE-2,5-DIYL) has been shown to influence cellular processes by modulating cell signaling pathways and gene expression . It can affect the function of various cell types, including neuronal and epithelial cells, by altering their membrane potentials and ion channel activities . Additionally, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can impact cellular metabolism by influencing the activity of metabolic enzymes and the production of reactive oxygen species .

Molecular Mechanism

At the molecular level, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) exerts its effects through binding interactions with biomolecules and modulation of enzyme activities . It can inhibit or activate enzymes by altering their conformations and electron transfer properties . Furthermore, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can change over time due to its stability and degradation properties . The polymer is relatively stable under ambient conditions but can degrade under extreme temperatures or oxidative environments . Long-term exposure to POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of POLY(3-DODECYLTHIOPHENE-2,5-DIYL) vary with different dosages in animal models . At low doses, the polymer may enhance cellular functions and promote tissue regeneration . At high doses, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can exhibit toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where the polymer’s impact on cellular functions changes significantly at specific concentration ranges .

Metabolic Pathways

POLY(3-DODECYLTHIOPHENE-2,5-DIYL) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can affect the levels of metabolites by modulating the activity of key metabolic enzymes . For instance, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) can influence the glycolytic pathway by interacting with hexokinase and phosphofructokinase .

Transport and Distribution

Within cells and tissues, POLY(3-DODECYLTHIOPHENE-2,5-DIYL) is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, affecting their functions . The polymer’s distribution is influenced by its molecular weight and hydrophobicity .

Subcellular Localization

POLY(3-DODECYLTHIOPHENE-2,5-DIYL) exhibits specific subcellular localization patterns, which can affect its activity and function . It can be directed to particular organelles, such as the endoplasmic reticulum and lysosomes, through targeting signals and post-translational modifications . This localization is crucial for the polymer’s role in cellular processes and its interactions with biomolecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis of POLY(3-DODECYLTHIOPHENE-2 5-DIYL) can be achieved through the polymerization of 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester using a palladium catalyst.", "Starting Materials": [ "3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester", "palladium catalyst", "solvent" ], "Reaction": [ "Dissolve 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester in a suitable solvent.", "Add the palladium catalyst to the solution.", "Heat the mixture under reflux for several hours to initiate the polymerization reaction.", "After completion of the reaction, the resulting polymer can be isolated and purified by precipitation or chromatography." ] }

CAS RN

137191-59-4

Molecular Formula

C8H8BrIO2

Molecular Weight

0

Origin of Product

United States

Q & A

Q1: How does the side chain length of POLY(3-ALKYLTHIOPHENE-2,5-DIYL)S (P3ATs) impact their backbone dynamics and what implications does this have for their application in devices like OTFTs?

A1: Research suggests that longer side chains in P3ATs, like the dodecyl chains in P3DDT, lead to enhanced backbone motion compared to shorter chain variants like POLY(3-HEXYLTHIOPHENE-2,5-DIYL) (P3HT) . This increased backbone flexibility, confirmed through molecular dynamics simulations and experimental techniques like quasi-elastic neutron scattering (QENS) and Nuclear Magnetic Resonance (NMR), can influence charge transport properties crucial for the performance of organic thin film transistors (OTFTs) . While P3DDT's faster backbone dynamics could potentially facilitate charge carrier mobility, further research is needed to fully understand its impact on OTFT performance parameters like mobility, threshold voltage, and on/off ratio.

Q2: What experimental techniques provide insights into the structural characteristics of P3DDT?

A2: Several experimental techniques provide valuable insights into the structural features of P3DDT. Small-angle neutron scattering (SANS) revealed that regiorandom P3DDT exhibits an amorphous structure at around 300 K, although a microphase separation between the side chains and backbones was observed . This information is crucial for understanding the arrangement of P3DDT chains and how they influence the material's overall properties. Additionally, NMR spectroscopy, specifically spin-lattice relaxation (T1) measurements, corroborated the faster motion of side chain atoms situated farther from the backbone , supporting the findings from molecular dynamics simulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.